molecular formula C9H18O B14679905 6-Methyloct-7-EN-1-OL CAS No. 36727-36-3

6-Methyloct-7-EN-1-OL

Cat. No.: B14679905
CAS No.: 36727-36-3
M. Wt: 142.24 g/mol
InChI Key: PSMYVXFLNIFZND-UHFFFAOYSA-N
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Description

6-Methyloct-7-en-1-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond between the seventh and eighth carbon atoms and a hydroxyl group attached to the first carbon atom. This compound is often used in various chemical and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyloct-7-en-1-ol can be synthesized through several methods. One common approach involves the coupling of methallyl chloride with a Grignard reagent derived from the corresponding ether of 5-bromopentan-1-ol. This reaction produces the tetrahydropyran-2-yl ether of 7-methyloct-7-en-1-ol, which can then be subjected to ozonolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methyloct-7-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The double bond can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: 6-Methyloct-7-enal (an aldehyde) or 6-Methyloct-7-en-2-one (a ketone).

    Reduction: 6-Methyloctan-1-ol (a saturated alcohol).

    Substitution: 6-Methyloct-7-en-1-chloride.

Scientific Research Applications

6-Methyloct-7-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyloct-7-en-1-ol involves its interaction with specific molecular targets. In biological systems, it may act on olfactory receptors, influencing behavior and communication in insects. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyloct-7-en-1-ol is unique due to its specific placement of the double bond and hydroxyl group, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and as a research tool in studying biological processes.

Properties

CAS No.

36727-36-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

6-methyloct-7-en-1-ol

InChI

InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3

InChI Key

PSMYVXFLNIFZND-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCO)C=C

Origin of Product

United States

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